molecular formula C12H6ClF3N4O B12596664 4-Chloro-1-(3-(trifluoromethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 650628-51-6

4-Chloro-1-(3-(trifluoromethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B12596664
CAS No.: 650628-51-6
M. Wt: 314.65 g/mol
InChI Key: CJQKVIZVCUVGDX-UHFFFAOYSA-N
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Description

4-Chloro-1-(3-(trifluoromethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core substituted with a 4-chloro and a 3-(trifluoromethoxy)phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-(3-(trifluoromethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-(3-(trifluoromethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

4-Chloro-1-(3-(trifluoromethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-1-(3-(trifluoromethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-1-(3-(trifluoromethoxy)phenyl)pyrazole
  • 4-Chloro-1-(3-(trifluoromethoxy)phenyl)pyrimidine
  • 4-Chloro-1-(3-(trifluoromethoxy)phenyl)benzene

Uniqueness

4-Chloro-1-(3-(trifluoromethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern and the presence of both chloro and trifluoromethoxy groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds might not be as effective .

Properties

CAS No.

650628-51-6

Molecular Formula

C12H6ClF3N4O

Molecular Weight

314.65 g/mol

IUPAC Name

4-chloro-1-[3-(trifluoromethoxy)phenyl]pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C12H6ClF3N4O/c13-10-9-5-19-20(11(9)18-6-17-10)7-2-1-3-8(4-7)21-12(14,15)16/h1-6H

InChI Key

CJQKVIZVCUVGDX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)N2C3=C(C=N2)C(=NC=N3)Cl

Origin of Product

United States

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